molecular formula C27H23N3O2 B3882413 2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one CAS No. 5705-53-3

2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one

Cat. No.: B3882413
CAS No.: 5705-53-3
M. Wt: 421.5 g/mol
InChI Key: OEQINKGTQJKQRG-OQKWZONESA-N
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Description

2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indole moiety, which is a common scaffold in many biologically active molecules, and a quinazolinone core, which is often associated with various pharmacological properties.

Preparation Methods

The synthesis of 2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of an indole derivative with a quinazolinone precursor under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in inflammatory responses. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

When compared to other similar compounds, 2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one stands out due to its unique combination of an indole and quinazolinone moiety. Similar compounds include:

This unique combination of structural features contributes to the compound’s distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[(E)-(5-methyl-2-oxo-1-propylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-3-15-29-24-14-13-18(2)16-21(24)22(26(29)31)17-25-28-23-12-8-7-11-20(23)27(32)30(25)19-9-5-4-6-10-19/h4-14,16-17H,3,15H2,1-2H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQINKGTQJKQRG-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)C)/C(=C\C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416613
Record name AC1NSMIH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5705-53-3
Record name AC1NSMIH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one
Reactant of Route 3
2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one

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